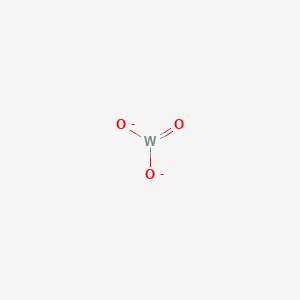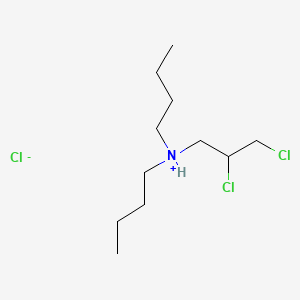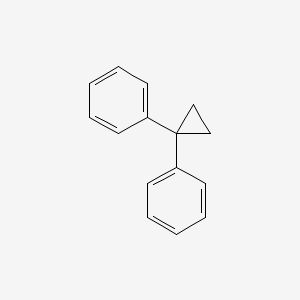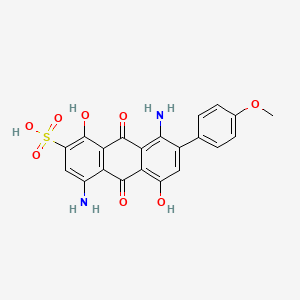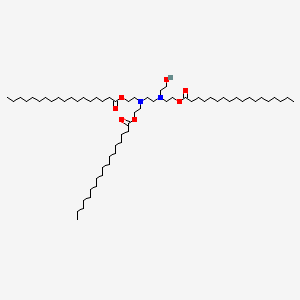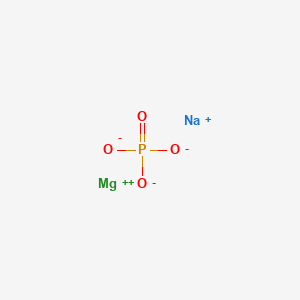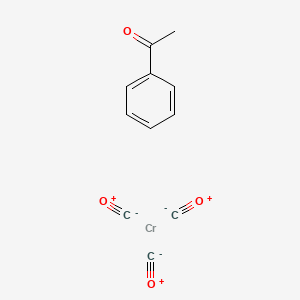
Carbon monoxide;chromium;1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;chromium;1-phenylethanone is a complex compound that combines carbon monoxide, chromium, and 1-phenylethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chromium carbonyl complexes, such as chromium hexacarbonyl, which reacts with 1-phenylethanone under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;chromium;1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxides and carbonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium complexes.
Substitution: Ligand substitution reactions can occur, where the carbon monoxide or 1-phenylethanone ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chromium oxides, while substitution reactions can produce a variety of chromium-ligand complexes .
Scientific Research Applications
Carbon monoxide;chromium;1-phenylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of carbon monoxide;chromium;1-phenylethanone involves the coordination of carbon monoxide and 1-phenylethanone to the chromium center. This coordination affects the electronic structure of the chromium atom, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved include the activation of carbon monoxide and the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Carbon monoxide;chromium;acetophenone: Similar in structure but with acetophenone instead of 1-phenylethanone.
Carbon monoxide;molybdenum;1-phenylethanone: Uses molybdenum instead of chromium.
Carbon monoxide;tungsten;1-phenylethanone: Uses tungsten instead of chromium.
Uniqueness
Carbon monoxide;chromium;1-phenylethanone is unique due to its specific coordination environment and the electronic properties imparted by the chromium center. This uniqueness makes it particularly effective in certain catalytic applications and chemical reactions compared to its similar compounds .
Properties
Molecular Formula |
C11H8CrO4 |
|---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
carbon monoxide;chromium;1-phenylethanone |
InChI |
InChI=1S/C8H8O.3CO.Cr/c1-7(9)8-5-3-2-4-6-8;3*1-2;/h2-6H,1H3;;;; |
InChI Key |
OCLYYCSBACOPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


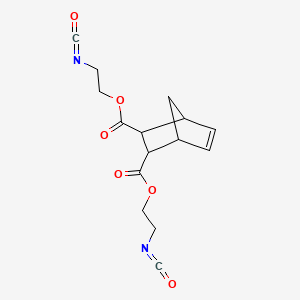
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
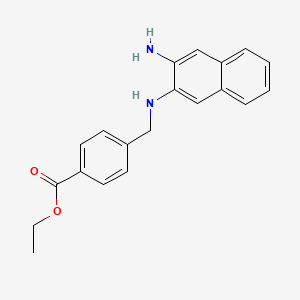

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
